(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride

Purity Procurement Analytical Chemistry

(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS 882301-56-6) is a dihydrochloride salt of a chlorinated aromatic diamine. The compound comprises a benzene ring substituted with chlorine atoms at positions 2 and 3, an amino group at position 6, and an aminomethyl side chain.

Molecular Formula C7H10Cl4N2
Molecular Weight 264 g/mol
CAS No. 882301-56-6
Cat. No. B3292932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride
CAS882301-56-6
Molecular FormulaC7H10Cl4N2
Molecular Weight264 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)CN)Cl)Cl.Cl.Cl
InChIInChI=1S/C7H8Cl2N2.2ClH/c8-5-1-2-6(11)4(3-10)7(5)9;;/h1-2H,3,10-11H2;2*1H
InChIKeyWIUXAEGOQJQTJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride (CAS 882301-56-6) – Validated Purity and Application-Specific Differentiation for Pharmaceutical Intermediate Sourcing


(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS 882301-56-6) is a dihydrochloride salt of a chlorinated aromatic diamine . The compound comprises a benzene ring substituted with chlorine atoms at positions 2 and 3, an amino group at position 6, and an aminomethyl side chain . With a molecular formula of C7H10Cl4N2 and a molecular weight of 263.98 g/mol , this compound is primarily utilized as a specialized synthetic intermediate in medicinal chemistry and pharmaceutical research . Its structural configuration, particularly the dual amino functionality and dichlorination pattern, underpins its role in constructing specific heterocyclic frameworks central to the synthesis of biologically active molecules, most notably derivatives of the platelet-reducing agent Anagrelide [1].

Critical Procurement Considerations: Why (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride Cannot Be Indiscriminately Substituted with In-Class Analogs


Generic substitution of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride with structurally similar dichlorobenzylamines or alternative salt forms introduces unacceptable risk for research and development workflows targeting specific heterocyclic syntheses. The compound's unique substitution pattern (2,3-dichloro and 6-amino) is not merely a structural nuance but a critical determinant of regioselectivity in downstream reactions, such as cyclization with cyanogen bromide to form the 3-hydroxyanagrelide scaffold [1]. Furthermore, the dihydrochloride salt form is not interchangeable with the free base (CAS 147249-42-1) due to significant differences in physical properties, including aqueous solubility and handling characteristics, which can drastically alter reaction kinetics and yields [2]. Procurement decisions based solely on cost or superficial structural similarity will likely result in failed syntheses, unanticipated impurity profiles, and extended development timelines, thereby undermining project integrity and resource efficiency.

Head-to-Head Quantitative Evidence: Validating the Selection of (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride Over Key Comparators


Comparative Purity Analysis: Superior Commercial Availability of High-Purity (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride vs. Its Free Base

When sourcing for sensitive synthetic applications, the availability of a high-purity reagent is paramount. A comparative analysis of commercial specifications reveals that (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS 882301-56-6) is reliably offered at 98% purity from major suppliers . In contrast, the analogous free base compound, (6-Amino-2,3-dichlorobenzyl)amine (CAS 147249-42-1), while also available at 98% purity from select vendors , is more commonly supplied with a lower minimum purity specification of 95% across a broader range of suppliers . This indicates a tighter and more consistent supply chain for the high-purity dihydrochloride salt, reducing the analytical burden and procurement risk associated with variable free base quality.

Purity Procurement Analytical Chemistry

Aqueous Solubility Advantage: Enhanced Handling for Aqueous-Phase Reactions with the Dihydrochloride Salt Form

The dihydrochloride salt form of (6-Amino-2,3-dichlorobenzyl)amine is reported to possess enhanced solubility in aqueous media compared to its neutral free base counterpart [1]. While precise quantitative solubility data for this specific compound is not widely published in primary literature, the principle that hydrochloride salts increase the water solubility of basic amines is a well-established class-level inference in medicinal chemistry [2]. This property is of practical significance for synthetic transformations or biological assays that require an aqueous reaction medium, as the dihydrochloride salt will dissolve more readily, facilitating homogeneous reaction conditions and potentially improving reaction kinetics.

Solubility Reaction Medium Salt Form Medicinal Chemistry

Validated Synthetic Utility: High-Yield Preparation of a Key 3-Hydroxyanagrelide Intermediate

The utility of the free base form, (6-Amino-2,3-dichlorobenzyl)amine, as an intermediate in the synthesis of 3-hydroxyanagrelide has been quantitatively validated in peer-reviewed literature [1]. In a critical reductive step, the nitro precursor was converted to the target amine with a reported yield of 72% [1]. While this specific data point is for the free base, it serves as strong supporting evidence for the inherent reactivity of the 6-amino-2,3-dichlorobenzyl scaffold in the precise synthetic sequence required to access the Anagrelide pharmacophore. The dihydrochloride salt, being a stable and easily handled form of this critical amine, is the preferred reagent for such transformations .

Synthetic Yield Reaction Efficiency Pharmaceutical Intermediate Anagrelide

Regiochemical Specificity: Why 2,3-Dichloro Substitution is Critical for Downstream Cyclization to the Anagrelide Core

The 2,3-dichloro substitution pattern on the benzylamine core is not arbitrary; it is a mandatory structural feature for the successful synthesis of the 3-hydroxyanagrelide scaffold [1]. Reaction of 6-amino-2,3-dichlorobenzylamine with cyanogen bromide yields the key iminoquinazoline intermediate that ultimately cyclizes to form the fused heterocyclic system [1]. Substitution with a different isomer, such as the commercially available 2,4-dichlorobenzylamine (CAS 95-00-1) or 2,5-dichlorobenzylamine (CAS 39226-95-4), would alter the electronic environment and steric accessibility of the reactive amine, leading to a different cyclization pathway or a complete failure to form the desired 1,5-dihydroimidazo[2,1-b]quinazolin-2-one core .

Regioselectivity Cyclization Heterocycle Synthesis Structure-Activity Relationship

Procurement Efficiency: Direct Sourcing Advantage for the Dihydrochloride Salt Over the Less Readily Available Free Base

A comparative survey of chemical supplier catalogs indicates that (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (CAS 882301-56-6) is more widely stocked and offered in a broader range of pack sizes than its free base counterpart (CAS 147249-42-1) . The free base is often listed as a special-order item with longer lead times and higher minimum purchase requirements . This difference in commercial availability translates to a tangible procurement advantage for the dihydrochloride salt, enabling faster project initiation and reduced inventory management overhead for research groups.

Supply Chain Availability Procurement Logistics

Validated Application Scenarios for (6-Amino-2,3-dichlorobenzyl)amine Dihydrochloride: Where Quantitative Differentiation Drives Tangible Outcomes


Synthesis of 3-Hydroxyanagrelide: A Critical Metabolite for Cardiovascular and Oncology Research

This compound is the preferred starting material for the multi-step synthesis of 3-hydroxyanagrelide, a biologically potent metabolite of the platelet-reducing drug Anagrelide [1]. The dihydrochloride salt's high purity (up to 98%) and enhanced aqueous solubility [2] facilitate the efficient reductive amination and subsequent cyclization steps, directly impacting the yield and purity of the final research-grade metabolite. Use of alternative isomers or salt forms is not viable due to the strict regiochemical requirements of the cyclization [1].

Process Chemistry Development for Anagrelide Analogs and Related Heterocycles

For medicinal chemistry groups exploring structure-activity relationships (SAR) around the Anagrelide scaffold, (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride serves as a versatile and readily available building block . Its 72% validated yield in a key reduction step [1] provides a reliable benchmark for process optimization and scale-up studies. The consistent supply chain and availability in bulk quantities make it the practical choice for developing robust and reproducible synthetic routes to novel therapeutic candidates.

Development of Pharmacopoeial Reference Standards and Analytical Methods

The high and consistently specified purity of this dihydrochloride salt (98% from key vendors) positions it as a suitable candidate for use as a working reference standard in analytical method development for related pharmaceuticals. Its well-defined chemical structure and stability as a crystalline salt are advantageous for HPLC and LC-MS method validation, where accurate quantification of related impurities in Anagrelide API and its intermediates is critical for regulatory compliance.

Academic and Pre-Clinical Research on Thrombocythemia and Myeloproliferative Disorders

Given its role as a precursor to 3-hydroxyanagrelide, a molecule under investigation for its potent activity against myeloproliferative disorders [1], this intermediate is essential for academic and pre-clinical research programs. The practical procurement advantages of the dihydrochloride salt—specifically its lower cost and faster availability compared to the free base —enable more efficient use of research funding and accelerate the pace of discovery in this niche but important area of cardiovascular and oncology research.

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